Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate
Overview
Description
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is a complex organic compound with the molecular formula C29H25FN2O4. It has a monoisotopic mass of 484.179840 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-fluoro-2-nitrobenzoic acid, followed by reduction and subsequent protection of the amine group with a benzyloxycarbonyl (Cbz) group. The final step involves the formation of the carbamate linkage through the reaction with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carboxylic acid, while reduction could produce benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)methanol.
Scientific Research Applications
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a BACE1 modulator, it inhibits the enzyme’s activity, thereby reducing the formation of amyloid-β, a peptide implicated in Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-hydroxyphenyl)carbamate
- Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenyl)carbamate
Uniqueness
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C29H25FN2O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
benzyl N-benzyl-N-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C29H25FN2O4/c30-26-18-25(31-28(33)35-20-23-12-6-2-7-13-23)16-17-27(26)32(19-22-10-4-1-5-11-22)29(34)36-21-24-14-8-3-9-15-24/h1-18H,19-21H2,(H,31,33) |
InChI Key |
WJELIXPICFIQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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